6-(oxan-4-yloxy)-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
6-(oxan-4-yloxy)-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O4/c19-18(20,21)27-15-4-2-13(3-5-15)23-17(24)12-1-6-16(22-11-12)26-14-7-9-25-10-8-14/h1-6,11,14H,7-10H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCDHKAMIQKXBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=C(C=C2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(oxan-4-yloxy)-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the reaction of 4-hydroxyoxane with 6-chloropyridine-3-carboxamide under basic conditions to form the oxan-4-yloxy derivative. This intermediate is then reacted with 4-(trifluoromethoxy)aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(oxan-4-yloxy)-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
6-(oxan-4-yloxy)-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 6-(oxan-4-yloxy)-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins, thereby modulating their activity. The oxan-4-yloxy group contributes to the compound’s stability and solubility, facilitating its cellular uptake and distribution .
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Critical Analysis of Substituent Effects
Position 6 Modifications
- Oxan-4-yloxy (Target Compound) : The tetrahydrofuran group may enhance solubility and metabolic stability compared to bulkier substituents (e.g., adamantyl in ’s analog) .
- Chloro/Ethyl (Telacebec) : Electron-withdrawing groups enhance electrophilic reactivity, critical for covalent or allosteric interactions in tuberculosis targets .
Aryl Group Variations
- 4-Trifluoromethoxy (Target Compound) : The trifluoromethoxy group balances lipophilicity (logP ~3.5–4.0) and resistance to oxidative metabolism, a feature shared with Telacebec .
- 4-Chlorodifluoromethoxy (CAS 1492952-76-7) : Increased halogenation improves target binding but raises toxicity risks .
- Benzyloxy-piperidinyl-triazine (Compound H) : Extended aromatic systems may reduce solubility, limiting bioavailability .
Pharmacological and Developmental Insights
- Telacebec (Q203): Advanced to clinical trials for tuberculosis, demonstrating efficacy at nanomolar concentrations (IC₅₀ = 2.7 nM) . Its imidazo-pyridine core confers rigidity, enhancing target engagement compared to simpler pyridines.
- Triazine-Linked Analogs (Compound H) : Showed efficacy in pain models (ED₅₀ = 10 mg/kg) but were discontinued due to off-target effects .
Biological Activity
6-(oxan-4-yloxy)-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C16H16F3N3O3
- Molecular Weight : 357.31 g/mol
This compound features a pyridine ring substituted with a trifluoromethoxy phenyl group and an oxan-4-yloxy moiety, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including kinases. Kinases play a crucial role in cellular signaling pathways, and their inhibition can lead to antiproliferative effects on cancer cells.
Inhibition of Kinase Activity
Research indicates that this compound may act as a kinase inhibitor, similar to other derivatives that have shown significant activity against specific kinases involved in cancer progression. For example, studies on related compounds have demonstrated their ability to inhibit the phosphatidylinositol 3-kinase (PI3K) pathway, which is critical in tumor growth and survival .
Antiproliferative Activity
In vitro studies have assessed the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes the inhibitory concentrations (IC50) observed in these studies:
| Cell Line | IC50 (µM) |
|---|---|
| Human colorectal adenocarcinoma (Caco-2) | 37.4 |
| Colon carcinoma (HCT-116) | 8.9 |
These results indicate that the compound exhibits significant antiproliferative activity, particularly against HCT-116 cells, which express both wild-type and mutant PI3Kα .
Study 1: Synthesis and Characterization
A study focused on synthesizing derivatives similar to this compound evaluated their biological activities using molecular docking techniques. The study revealed that these compounds effectively bind to the active site of PI3Kα, suggesting their potential as anticancer agents .
Study 2: Gene Expression Analysis
Another investigation analyzed the effects of this compound on gene expression related to the PI3K/AKT signaling pathway. Treatment with the compound resulted in a significant reduction in PI3K and AKT gene expression while increasing the expression of the pro-apoptotic gene BAD. This suggests that the compound may induce apoptosis in cancer cells through modulation of key signaling pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
